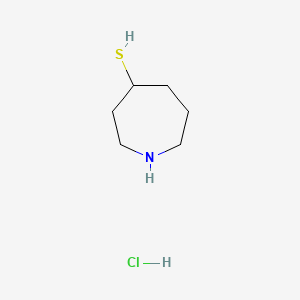
(Isocyanomethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isocyanomethyl)cyclohexane is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanomethyl group (-CH2NCO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Isocyanomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the use of catalysts to enhance reaction rates. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (Isocyanomethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylmethyl isocyanate, which can further react to form ureas and carbamates.
Reduction: Reduction of this compound can yield cyclohexylmethylamine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products:
Oxidation: Cyclohexylmethyl isocyanate, ureas, and carbamates.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexylmethyl derivatives.
Applications De Recherche Scientifique
(Isocyanomethyl)cyclohexane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are valuable materials in coatings, adhesives, and elastomers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (isocyanomethyl)cyclohexane involves its reactivity with nucleophiles and electrophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with various functional groups, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in polymerization reactions and the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Cyclohexyl isocyanate: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Hexamethylene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Isophorone diisocyanate: Another diisocyanate with a different ring structure, used in high-performance coatings.
Uniqueness: (Isocyanomethyl)cyclohexane is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers and its versatility in chemical reactions make it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
isocyanomethylcyclohexane |
InChI |
InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2 |
Clé InChI |
GBTUNRWBNKTDDP-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
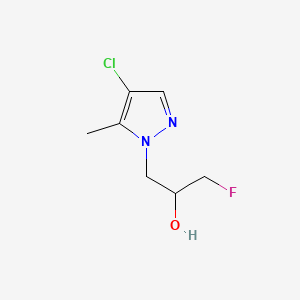
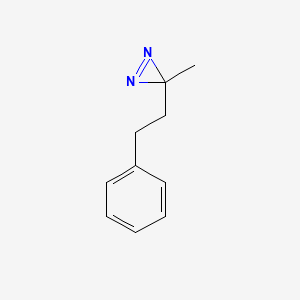


![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
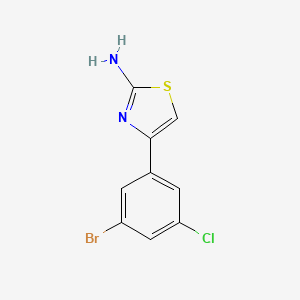
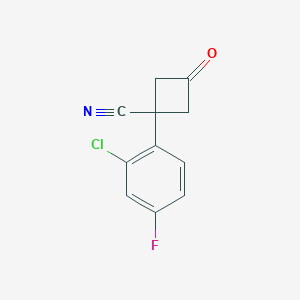
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
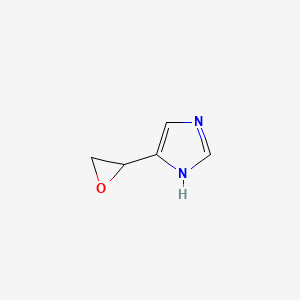
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
